1,3,5-Tris(4-nitrophenyl)benzene

Catalog No.
S1947186
CAS No.
M.F
C24H15N3O6
M. Wt
441.4 g/mol
Availability
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1,3,5-Tris(4-nitrophenyl)benzene

Product Name

1,3,5-Tris(4-nitrophenyl)benzene

IUPAC Name

1,3,5-tris(4-nitrophenyl)benzene

Molecular Formula

C24H15N3O6

Molecular Weight

441.4 g/mol

InChI

InChI=1S/C24H15N3O6/c28-25(29)22-7-1-16(2-8-22)19-13-20(17-3-9-23(10-4-17)26(30)31)15-21(14-19)18-5-11-24(12-6-18)27(32)33/h1-15H

InChI Key

GCJMOUZZEAVLLT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

1,3,5-Tris(4-nitrophenyl)benzene is an organic compound characterized by its trinitro structure. Its molecular formula is C24H15N3O6C_{24}H_{15}N_3O_6 and it has a molar mass of approximately 441.39 g/mol. The compound appears as a yellow crystalline or powdery substance, with a melting point ranging from 222 to 226 degrees Celsius. It is soluble in various organic solvents such as alcohols, esters, and chlorinated hydrocarbons but is insoluble in water .

This compound is notable for its symmetrical arrangement of three para-nitrophenyl groups attached to a central benzene ring, which contributes to its unique chemical properties and potential applications in various fields.

  • Nitration Reaction: The compound can be synthesized through the nitration of 1,3,5-tribromobenzene using nitric acid. This reaction introduces nitro groups into the aromatic system .
  • Reduction Reactions: It can react with reducing agents such as tin in hydrochloric acid to convert nitro groups into amino groups, forming an intermediate product that can further participate in diazotization reactions
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  • Diazotization: Upon treatment with sodium nitrite in hydrochloric acid at low temperatures (0 °C), the amino derivatives can be converted into diazonium salts, which are highly reactive intermediates useful for further synthetic transformations
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  • Bromination: The compound can also undergo bromination in aqueous media to yield brominated derivatives, showcasing its reactivity under electrophilic substitution conditions
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The synthesis of 1,3,5-Tris(4-nitrophenyl)benzene primarily involves:

  • Nitration of Terphenyl Compounds: The most common method includes the nitration of 1,1':3',1''-terphenyl using a mixture of concentrated nitric and sulfuric acids. This process selectively introduces nitro groups at the para positions of the phenyl rings .
  • Alternative Synthetic Routes: Other methods may involve coupling reactions where pre-formed nitrophenyl groups are introduced onto a benzene scaffold under specific catalytic conditions .

1,3,5-Tris(4-nitrophenyl)benzene has several notable applications:

  • Dyes and Pigments: Due to its vibrant yellow color, it can be utilized as a dye in textiles and chemical laboratories.
  • Explosives and Propellants: The compound's nitrogen content makes it suitable for use in formulations requiring explosive properties.
  • Adhesives: Its chemical structure allows it to function as a nitrogen-containing adhesive for bonding various materials .

Several compounds share structural similarities with 1,3,5-Tris(4-nitrophenyl)benzene. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaNotable Features
1,3,5-Tris(4-methoxyphenyl)benzeneC24H24O6Contains methoxy groups instead of nitro groups; exhibits different solubility and reactivity.
1,3-DiphenylbenzeneC18H16Lacks nitro substitutions; used primarily as a solvent and in organic synthesis.
1,3,5-Tris(4-hydroxyphenyl)benzeneC24H24O6Hydroxy groups provide different hydrogen bonding capabilities; used in polymer science.

The presence of multiple nitro groups in 1,3,5-Tris(4-nitrophenyl)benzene imparts distinct electronic properties that influence its reactivity and applications compared to these similar compounds.

XLogP3

6.3

Dates

Modify: 2023-07-22

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